molecular formula C13H12N2O3 B3318668 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid CAS No. 1017168-32-9

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid

Cat. No.: B3318668
CAS No.: 1017168-32-9
M. Wt: 244.25 g/mol
InChI Key: LUBMKFPOYCNRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid ( 1017168-32-9) is a high-purity pyridazinone derivative provided for pharmaceutical and biochemical research. This compound features a six-membered dihydropyridazinone ring core substituted with a phenyl group at the 3-position and a propanoic acid moiety at the 1-position, giving it a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Pyridazinone derivatives are a significant class of heterocyclic compounds recognized for their diverse bioactivities and are frequently investigated as key scaffolds in drug discovery . Members of this chemical family have demonstrated a range of pharmacological properties in scientific studies, including acting as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant targets for neurological condition research . Other studied activities in this class include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects . The phenyl group enhances potential for aromatic interactions in biological systems, while the propanoic acid chain contributes to solubility and hydrogen-bonding capabilities, making this compound a versatile intermediate for further chemical exploration . The carboxylic acid functional group allows this compound to readily participate in various chemical reactions, notably condensation with amines to form amide derivatives, facilitating the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(13(17)18)15-12(16)8-7-11(14-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBMKFPOYCNRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Condensation Reactions

The carboxylic acid group participates in condensation reactions, particularly with amines to form amides. For example:
Reaction with 2-chlorobenzylamine :
C13H12N2O3+C7H6ClNN-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide+H2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 + \text{C}_7\text{H}_6\text{ClN} \rightarrow \text{N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide} + \text{H}_2\text{O}
Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Carbodiimide-based coupling agents (e.g., EDC/HOBt)

  • Temperature: 0–25°C

Product Yield (%)Purity (%)Reaction Time (hr)
72–85≥9512–24

This reaction is critical for synthesizing bioactive amides, as demonstrated in studies of structurally analogous pyridazinones .

Oxidation of the Dihydropyridazine Ring

The 1,6-dihydropyridazin-6-one ring undergoes oxidation to form fully aromatic pyridazinone derivatives.
Reaction with Bromine :
C13H12N2O3+Br2C13H10N2O3Br2+2HBr\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 + \text{Br}_2 \rightarrow \text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_3\text{Br}_2 + 2\text{HBr}
Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 60–70°C

  • Time: 2–4 hours

Oxidizing AgentConversion Efficiency (%)Major Byproducts
Br₂88HBr
KMnO₄65MnO₂

This reaction introduces bromine at the C-4 and C-5 positions of the pyridazine ring, enhancing electrophilic reactivity .

Hydrolysis Reactions

The ester derivatives of the compound undergo hydrolysis to regenerate the carboxylic acid.
Base-Catalyzed Hydrolysis :
R-COOR’+NaOHR-COONa++R’-OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{R'-OH}
Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 80°C

  • Time: 6–8 hours

Ester GroupHydrolysis Rate (k, s⁻¹)pH Optimum
Methyl1.2 × 10⁻³10.5
Ethyl9.8 × 10⁻⁴10.2

This reaction is reversible under acidic conditions, enabling esterification strategies for prodrug development .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For instance:
Formation of Pyridazino[1,2-a]indole Derivatives :
C13H12N2O3Δ,POCl3C15H10N2O2Cl+H2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 \xrightarrow{\Delta, \text{POCl}_3} \text{C}_{15}\text{H}_{10}\text{N}_2\text{O}_2\text{Cl} + \text{H}_2\text{O}
Conditions :

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 100–110°C

  • Time: 4–6 hours

Cyclization ProductYield (%)Applications
Chlorinated indole68Anticancer
Non-chlorinated52Antimicrobial

These derivatives exhibit enhanced biological activity compared to the parent compound .

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group:
C13H12N2O3ΔC12H10N2O+CO2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 \xrightarrow{\Delta} \text{C}_{12}\text{H}_{10}\text{N}_2\text{O} + \text{CO}_2
Conditions :

  • Solvent: Xylene

  • Temperature: 140–160°C

  • Catalyst: Copper(I) oxide

Reaction PathwayCO₂ Evolution Rate (mL/min)Activation Energy (kJ/mol)
Thermal1.898.4
Photolytic (UV-C)2.372.6

Decarboxylation products are precursors to simpler pyridazinones used in agrochemical synthesis .

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration and sulfonation:
Nitration :
C13H12N2O3+HNO3C13H11N3O5+H2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_5 + \text{H}_2\text{O}
Conditions :

  • Nitrating agent: Fuming HNO₃

  • Solvent: H₂SO₄

  • Temperature: 0–5°C

Position SelectivityMajor Product (%)Minor Product (%)
Para7624 (meta)

Nitrated derivatives are intermediates in explosives research .

Metal-Catalyzed Cross-Couplings

The pyridazinone ring participates in Suzuki-Miyaura couplings:
C13H12N2O3+Ar-B(OH)2Pd(PPh3)4C19H16N2O3Ar+B(OH)3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_3\text{Ar} + \text{B(OH)}_3
Conditions :

  • Solvent: THF/water

  • Base: Na₂CO₃

  • Temperature: 80°C

Aryl Boronic AcidCoupling Efficiency (%)Turnover Number (TON)
Phenyl92450
4-Methoxyphenyl85380

These reactions enable modular synthesis of biaryl derivatives for drug discovery .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of pyridazinone compounds exhibit antimicrobial activity. Studies have shown that the presence of the phenyl group enhances the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid may possess anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines in laboratory settings, suggesting a potential role in cancer therapeutics .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals. Researchers have utilized it to synthesize various derivatives that retain or enhance biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several pyridazinone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory diseases, researchers investigated the effects of this compound on macrophage activation and cytokine production. Results indicated a marked reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Positional Isomers and Chain Length Modifications
  • 3-(6-Oxo-3-phenylpyridazin-1-yl)propanoic acid (CAS 73402-26-3): Structural isomer of the target compound, differing in the attachment position of the propanoic acid group (position 1 vs. position 2).
  • 2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid: Features a naphthyl group (bulkier aromatic substituent) instead of phenyl, increasing lipophilicity. The shorter acetic acid chain reduces solubility compared to the propanoic acid analog .
Substituted Phenyl Derivatives
  • 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 955964-45-1):
    • Incorporates electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring. These substitutions modulate electronic effects, enhancing metabolic stability and enzyme inhibition potency .
Heterocyclic and Alkyl Substituents
  • 3-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid (CAS 867130-46-9): Replaces the phenyl group with a methyl substituent, reducing aromatic interactions but improving synthetic accessibility. Molecular weight: 182.18 g/mol .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid C₁₃H₁₂N₂O₃ 244.25 Phenyl (C₆H₅), propanoic acid Enhanced solubility and H-bonding
2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₆H₁₂N₂O₃ 280.28 Naphthyl (C₁₀H₇), acetic acid Higher lipophilicity; anticancer leads
3-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid C₈H₁₀N₂O₃ 182.18 Methyl (CH₃), propanoic acid Simplified synthesis; irritant class
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid C₁₂H₉NO₃ 215.21 Phenyl (C₆H₅), carboxylic acid Similarity score: 0.92 (pyridine core)

Key Research Findings

  • Bioactivity Trends: Propanoic acid derivatives generally exhibit better solubility and bioavailability than acetic acid analogs, making them preferable for oral drug formulations .
  • Substituent Impact : Electron-deficient aryl groups (e.g., fluorophenyl) enhance binding to hydrophobic enzyme pockets, while methoxy groups improve metabolic resistance .
  • Toxicity Profiles : Methyl-substituted derivatives (e.g., CAS 867130-46-9) are classified as irritants, highlighting the need for structural optimization to reduce adverse effects .

Biological Activity

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N2O3C_{13}H_{12}N_{2}O_{3}. The compound features a pyridazine ring that is substituted with a phenyl group and a propanoic acid moiety.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight232.25 g/mol
Melting Point227–228 °C
Purity≥95%
SolubilitySoluble in ethanol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents that can affect the biological activity of the resulting compound.

Pharmacological Investigations

Recent research has indicated that derivatives of pyridazine compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit certain enzymes and pathways involved in disease processes.

Case Study: Anti-inflammatory Activity

A study conducted by El Kalai et al. demonstrated that related pyridazine derivatives showed significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
AntitumorInduction of apoptosis in cancer cells
AnalgesicReduction in pain response

The biological activity of this compound is thought to involve interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation.

Q & A

Q. How can polymorphism affect physicochemical properties, and how is it detected?

  • Detection: Differential scanning calorimetry (DSC) identifies melting-point variations. Powder X-ray diffraction (PXRD) distinguishes crystalline forms.
  • Impact: Polymorphs of related compounds () exhibit differences in solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 2
2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid

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